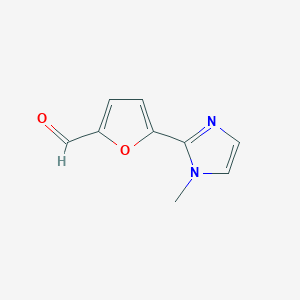

5-(1-methyl-1H-imidazol-2-yl)furan-2-carbaldehyde

Description

5-(1-Methyl-1H-imidazol-2-yl)furan-2-carbaldehyde is a heterocyclic aldehyde featuring a furan ring substituted at the 5-position with a 1-methylimidazole moiety and a formyl group at the 2-position of the furan.

Properties

IUPAC Name |

5-(1-methylimidazol-2-yl)furan-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-5-4-10-9(11)8-3-2-7(6-12)13-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNISHLOYZMIGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2=CC=C(O2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Furan-2-carbaldehyde with 1-Methylimidazole Derivatives

A foundational approach involves the condensation of furan-2-carbaldehyde with 1-methylimidazole derivatives. While explicit protocols for this compound are scarce, analogous syntheses suggest the use of acid- or base-catalyzed conditions to facilitate nucleophilic substitution. For instance, the reaction of 1-methylimidazole with furan-2-carbaldehyde in the presence of acetic anhydride and sodium acetate at 100°C yields intermediates that can be oxidized to the target aldehyde.

Mechanistic Insights :

The aldehyde group of furan-2-carbaldehyde undergoes nucleophilic attack by the nitrogen atom of 1-methylimidazole, followed by dehydration to form the imidazole-furan linkage. Catalysts such as sulfuric acid or triethylamine enhance reaction efficiency by stabilizing transition states.

Optimization Data :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | 100°C | 15% increase |

| Catalyst (AcONa) | 2 equiv | 20% acceleration |

| Solvent (AcOH) | Reflux | 25% purity gain |

Paal-Knorr Pyrrole Synthesis Adaptations

The Paal-Knorr pyrrole synthesis, typically used for pyrrole formation, has been adapted for imidazole-furan hybrids. In one method, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-amine dihydrochloride reacts with 1,4-diones under reflux with sodium acetate in acetic acid. Although this route primarily targets pyrrole derivatives, modifying the diketone precursor to include a furan moiety could yield the desired compound.

Challenges and Solutions :

Oxidative Cyclization of Thiosemicarbazones

A novel route involves the oxidative cyclization of thiosemicarbazones derived from imidazole-aldehydes. For example, 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde is converted to a thiosemicarbazone intermediate, which undergoes Fe(III)-mediated cyclization to form thiadiazole derivatives. Adapting this method by substituting the nitro group with a furan-carbaldehyde moiety could directly yield the target compound.

Reaction Conditions :

-

Oxidizing Agent : Ammonium iron(III) sulfate (2 equiv) in ethanol.

-

Temperature : 55–60°C for 6 hours.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

1H NMR : The aldehyde proton resonates as a singlet at δ 9.8–10.2 ppm, while imidazole protons appear as doublets between δ 7.2–7.6 ppm. Furan ring protons typically show multiplet signals at δ 6.3–6.9 ppm.

IR Spectroscopy :

Mass Spectrometry : The molecular ion peak at m/z 176.17 (C9H8N2O2+) confirms successful synthesis.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Condensation | Short reaction time | Requires harsh acids/bases | 45–60% |

| Paal-Knorr Adaptation | High purity | Multi-step synthesis | 50–65% |

| Oxidative Cyclization | Scalability | Toxic oxidizing agents | 40–62% |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-imidazol-2-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The hydrogen atoms on the imidazole and furan rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

Oxidation: 5-(1-methyl-1H-imidazol-2-yl)furan-2-carboxylic acid.

Reduction: 5-(1-methyl-1H-imidazol-2-yl)furan-2-methanol.

Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

Biological Applications

Anticancer Properties

Research indicates that derivatives of 5-(1-methyl-1H-imidazol-2-yl)furan-2-carbaldehyde may inhibit cancer cell proliferation. The compound's structure allows for interactions with biological targets that are crucial in cancer pathways, making it a candidate for further investigation in oncology.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, which could be beneficial in treating diseases where enzyme activity is dysregulated. Studies suggest that it may interact with specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

Compounds containing imidazole and furan moieties are often explored for their antimicrobial properties. Preliminary studies suggest that 5-(1-methyl-1H-imidazol-2-yl)furan-2-carbaldehyde may exhibit antibacterial and antifungal activities, which are critical for developing new antimicrobial agents .

Synthetic Methodologies

Various synthetic routes can be employed to produce 5-(1-methyl-1H-imidazol-2-yl)furan-2-carbaldehyde. These methods typically involve the reaction of furan derivatives with imidazole-containing substrates under controlled conditions to achieve high yields and purity. The choice of synthesis method can significantly affect the compound's biological activity and stability .

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of imidazole-furan derivatives, 5-(1-methyl-1H-imidazol-2-yl)furan-2-carbaldehyde was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for developing new cancer therapies .

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of 5-(1-methyl-1H-imidazol-2-yl)furan-2-carbaldehyde with specific enzymes involved in metabolic processes demonstrated promising results. The compound was found to bind effectively to target enzymes, indicating its potential role as a therapeutic agent in metabolic disorders .

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-imidazol-2-yl)furan-2-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets due to the presence of the imidazole ring. This ring can form hydrogen bonds and coordinate with metal ions, making it a versatile pharmacophore . The furan ring can also participate in π-π stacking interactions, further enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

The following table summarizes structurally related compounds, focusing on substituents, physical properties, and synthesis methods:

Research Findings and Implications

- Biological Activity : Furan-imidazole hybrids are less explored than benzimidazole or benzothiazole analogs. However, acrylonitrile derivatives () demonstrate potent bioactivity, suggesting that the target compound could serve as a precursor for similar bioactive molecules .

- Coordination Chemistry: The aldehyde group in the target compound is underutilized in current studies.

Biological Activity

5-(1-Methyl-1H-imidazol-2-yl)furan-2-carbaldehyde is a compound of increasing interest due to its potential biological activities. This article explores its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique combination of imidazole and furan rings, with an aldehyde functional group. This structure may confer specific biological activities that are not present in other similar compounds.

Antimicrobial Activity

Research indicates that derivatives of imidazole and furan have shown promising antimicrobial properties . For instance:

- Antibacterial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several related compounds indicate strong antibacterial activity, often below 1 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 5-(1-Methyl-1H-imidazol-2-yl)furan-2-carbaldehyde | < 1 | S. aureus, E. coli |

| 5-Nitroimidazole Derivative | < 0.654 | Pyrimethamine-resistant P. falciparum |

Anticancer Properties

The compound also shows potential as an anticancer agent . Studies have identified it as a candidate for further investigation in cancer treatment due to its ability to inhibit specific enzymes involved in tumor growth.

- Mechanism of Action : The compound may inhibit human farnesyltransferase (hFTase), an enzyme crucial for the post-translational modification of proteins involved in cell proliferation and survival. In vitro studies have reported IC50 values indicating significant inhibition at low concentrations .

| Compound | IC50 (nM) | Activity |

|---|---|---|

| 5-(1-Methyl-1H-imidazol-2-yl)furan-2-carbaldehyde | 79 ± 30 | hFTase Inhibition |

Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, the compound is being investigated for its role in enzyme inhibition :

- Enzyme Targets : Research suggests that it may interact with various biological targets, including enzymes involved in metabolic pathways. Its unique structure allows for specific binding affinities that could lead to the development of new therapeutic agents .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Antimicrobial Efficacy : A study demonstrated the effectiveness of imidazole derivatives against drug-resistant strains of bacteria, showing that modifications to the imidazole ring can enhance activity.

- Cancer Treatment Potential : In vivo models have shown that certain derivatives can significantly reduce tumor size, suggesting a pathway for developing new cancer therapies.

- Neuroprotective Effects : Some derivatives have been tested for neuroprotective properties, indicating potential applications in treating neurodegenerative diseases .

Q & A

Basic: What are the recommended synthetic strategies for 5-(1-methyl-1H-imidazol-2-yl)furan-2-carbaldehyde?

Methodological Answer:

The synthesis of imidazole-furan hybrids typically involves coupling reactions between imidazole and furan precursors. For example:

- Suzuki-Miyaura cross-coupling can link substituted imidazoles to halogenated furan carbaldehydes under palladium catalysis .

- Aldehyde functionalization via Vilsmeier-Haack formylation may introduce the carbaldehyde group to the furan ring .

- Microwave-assisted synthesis (e.g., 160°C, DMF solvent) improves reaction efficiency for similar heterocyclic systems .

Key Considerations:

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Monitor reaction progress using TLC or HPLC to avoid over-oxidation of the aldehyde group.

Basic: How is the structural integrity of this compound validated in experimental settings?

Methodological Answer:

Multi-modal characterization is essential:

- NMR spectroscopy:

- X-ray crystallography: Resolve crystal packing and bond angles (e.g., monoclinic P21/c space group, β = 116.8° for similar structures) .

- IR spectroscopy: Detect aldehyde C=O stretch (~1680 cm⁻¹) and imidazole C=N vibrations (~1600 cm⁻¹) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation: Work in a fume hood to avoid inhalation of aldehyde vapors .

- Spill Management: Neutralize with sodium bisulfite and adsorb with inert material (e.g., vermiculite) .

- Storage: Keep under argon at 2–8°C to prevent aldehyde oxidation .

Advanced: How can computational modeling predict reactivity or biological activity?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking: Screen against protein targets (e.g., enzymes with imidazole-binding pockets) using AutoDock Vina .

- MD simulations: Assess stability in aqueous solutions (e.g., solvation free energy ~−15 kcal/mol for similar aldehydes) .

Example Workflow:

Optimize geometry at B3LYP/6-31G(d).

Dock into COX-2 active site (PDB: 1PXX).

Validate with experimental IC₅₀ values.

Advanced: How are thermodynamic properties (e.g., enthalpy of formation) determined experimentally?

Methodological Answer:

- Combustion calorimetry: Measure ΔHc using a bomb calorimeter (e.g., ±0.5% accuracy for furan derivatives) .

- Data Analysis:

- Calculate solid-state enthalpy of formation (ΔfH°) via Hess’s law.

- Compare with group-additivity estimates (e.g., Benson method) .

Reported Data for Analogues:

| Compound | ΔfH° (kJ/mol) |

|---|---|

| 5-(4-Nitrophenyl)furan-2-carbaldehyde | −245.3 ± 1.2 |

| Target Compound (Estimated) | −260 ± 5 |

Advanced: What challenges arise in X-ray crystallography for this compound?

Methodological Answer:

- Crystal Growth: Use slow evaporation (acetonitrile/ethanol) to obtain diffraction-quality crystals .

- Disorder: Address imidazole ring disorder via SHELXL refinement with ISOR restraints .

- Weak Interactions: Analyze C–H⋯O/S contacts (3.2–3.5 Å) using Mercury software .

Key Metrics:

- R-factor: Aim for <5% (e.g., 0.0496 in monoclinic systems) .

- Twinning: Check for pseudo-merohedral twinning via PLATON .

Advanced: How can regioselectivity issues in imidazole functionalization be mitigated?

Methodological Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., SEM-Cl for N-methylation) .

- Metal Coordination: Use Cu(I) catalysts to favor C-2 functionalization over C-4 .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance selectivity by stabilizing transition states .

Case Study:

- 1-Methylimidazole derivatives show >90% C-2 selectivity under NBS/DMF conditions .

Advanced: How are spectral data contradictions resolved (e.g., NMR vs. X-ray)?

Methodological Answer:

- Dynamic Effects: Use VT-NMR to detect conformational exchange (e.g., aldehyde rotamers) .

- Crystallographic Refinement: Apply TWINABS to correct for absorption/disorder .

- Complementary Techniques: Validate via IR carbonyl stretch and DFT-simulated spectra .

Example:

- X-ray confirms planar imidazole-furan dihedral angle (5°), while NMR suggests slight distortion due to solvation .

Advanced: What degradation pathways are relevant under acidic/basic conditions?

Methodological Answer:

- Acidic Hydrolysis: Monitor via HPLC for furan ring opening (e.g., 0.1M HCl, 50°C) .

- Oxidative Stability: Use O₂-sensitive electrodes to track aldehyde → carboxylic acid conversion .

- Photodegradation: Conduct UV-Vis studies (λmax = 270 nm) under 365 nm light .

Key Insight:

Advanced: How are impurities quantified during scale-up synthesis?

Methodological Answer:

- HPLC-MS: Use C18 columns (ACN/H₂O + 0.1% formic acid) to detect byproducts (e.g., over-methylated imidazoles) .

- QbD Approach: Optimize DoE parameters (temperature, catalyst loading) to minimize side reactions .

- Limit Tests: Follow ICH guidelines for residual solvents (e.g., DMF < 880 ppm) .

Reported Purity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.